![molecular formula C22H34N4O4S B4509944 1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide](/img/structure/B4509944.png)
1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to "1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide" involves multiple steps, including the reduction of corresponding sulfonylimino compounds using sodium borohydride in absolute ethanol. Such processes yield novel compounds with potential anti-inflammatory properties (Gangapuram & Redda, 2006). Additionally, derivatives have been synthesized via dynamic pH control in aqueous media, followed by electrophilic substitution, showcasing a versatile approach to introducing various functional groups (Khalid et al., 2013).
Molecular Structure Analysis
The compound's molecular structure features a pyrrolidine ring, substituted by sulfonyl and carbonyl groups, contributing to its complex chemical behavior. The synthesis and structural elucidation of similar compounds, such as extended π-conjugated materials, provide insights into the impact of molecular architecture on properties like hydrogen bonding and crystallinity, which are crucial for their biological and chemical utility (Antony et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving "1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide" and its derivatives can include nucleophilic substitution, cyclization, and coupling reactions. These processes are instrumental in modifying the compound's chemical structure, thereby tailoring its physical and chemical properties for specific applications. For example, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines showcases the competitive formation of thiadiazoles and oxathiazoles, highlighting the compound's versatility in synthetic chemistry (Tornus, Schaumann*, & Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and thermal stability, are crucial for the practical application of "1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide" and its analogs. Studies on similar compounds have shown that modifications in the molecular structure can significantly affect these properties, enabling the design of materials with desired physical characteristics for specific applications (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of "1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide," such as reactivity, stability under various conditions, and interaction with biological systems, are influenced by its functional groups and molecular structure. Research on compounds with similar functional groups has revealed their potential as anticancer agents, highlighting the importance of understanding the chemical behavior of such molecules (Redda, Gangapuram, Mochona, Mateeva, & Tiffany W. Ardley, 2011).
properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4S/c1-21(2)12-16(13-22(3,4)24-21)23-20(28)15-11-19(27)26(14-15)17-7-9-18(10-8-17)31(29,30)25(5)6/h7-10,15-16,24H,11-14H2,1-6H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXQWFWGNVMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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